molecular formula C13H25BrO2Zn B14876204 (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)Zinc bromide

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)Zinc bromide

Cat. No.: B14876204
M. Wt: 358.6 g/mol
InChI Key: BQNKMXJTJQCTMI-UHFFFAOYSA-M
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Description

(8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a tetrahydropyran-2-yloxy group, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide typically involves the reaction of an alkyl halide with zinc in the presence of a solvent like THF. The tetrahydropyran-2-yloxy group is introduced via a hydroalkoxylation reaction, where an olefin reacts with an alcohol in the presence of a catalyst . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of organozinc compounds, including this compound, generally involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide can undergo various types of reactions, including:

    Nucleophilic substitution: The zinc bromide moiety can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc atom.

    Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include halides, organolithium reagents, and Grignard reagents. Typical reaction conditions involve anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be an alkylated derivative of the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology and Medicine

While specific applications in biology and medicine are less common, organozinc compounds can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which (8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide exerts its effects involves the interaction of the zinc atom with various substrates. The zinc atom can coordinate with electron-rich sites on the substrate, facilitating nucleophilic attack or other reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-(tetrahydro-2H-pyran-2-yloxy)octyl)zinc bromide is unique due to its specific functional groups and the presence of zinc, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specialized organic synthesis applications.

Properties

Molecular Formula

C13H25BrO2Zn

Molecular Weight

358.6 g/mol

IUPAC Name

bromozinc(1+);2-octoxyoxane

InChI

InChI=1S/C13H25O2.BrH.Zn/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13;;/h13H,1-12H2;1H;/q-1;;+2/p-1

InChI Key

BQNKMXJTJQCTMI-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCCCCOC1CCCCO1.[Zn+]Br

Origin of Product

United States

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